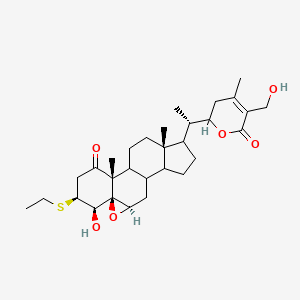
Sulindac sulfone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac sulfone-d3 is a deuterated derivative of sulindac sulfone, a metabolite of the nonsteroidal anti-inflammatory drug sulindac. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of sulindac and its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulindac sulfone-d3 typically involves the deuteration of sulindac sulfone. The process begins with the synthesis of sulindac, which is then oxidized to form sulindac sulfone. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the isotopic purity of the deuterium atoms.
化学反応の分析
Types of Reactions
Sulindac sulfone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound can involve further oxidation reactions.
Reduction: Reduction reactions can convert this compound back to sulindac sulfide-d3.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: Sulindac sulfide-d3.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
Sulindac sulfone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulindac and its derivatives.
Metabolic Pathways: Investigating the metabolic pathways of sulindac in the body.
Drug Development: Developing new drugs based on the structure and activity of sulindac derivatives.
Biological Studies: Understanding the biological effects of sulindac and its metabolites on various cell lines and tissues.
Industrial Applications: Used in the production of deuterated compounds for various industrial applications.
作用機序
Sulindac sulfone-d3 exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Sulindac: The parent compound from which sulindac sulfone-d3 is derived.
Sulindac Sulfone: The non-deuterated version of this compound.
Sulindac Sulfide: Another metabolite of sulindac with anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can enhance the metabolic stability of the compound and provide insights into the metabolic pathways of sulindac and its derivatives. Additionally, the use of deuterated compounds can improve the accuracy of pharmacokinetic studies by reducing the variability associated with hydrogen atoms.
特性
分子式 |
C20H17FO4S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChIキー |
MVGSNCBCUWPVDA-FHFLIJIYSA-N |
異性体SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


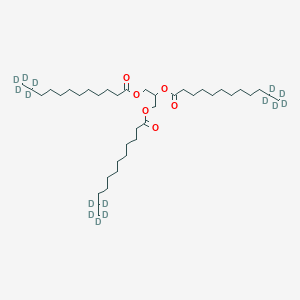
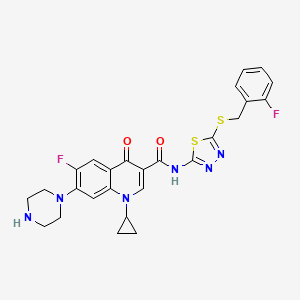
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

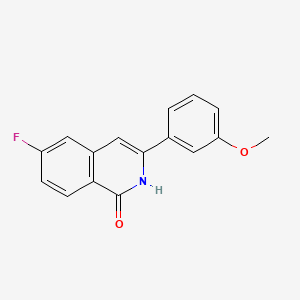
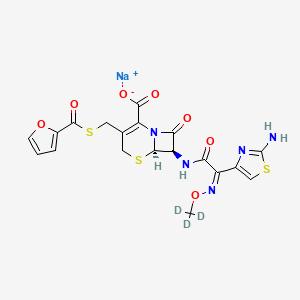
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
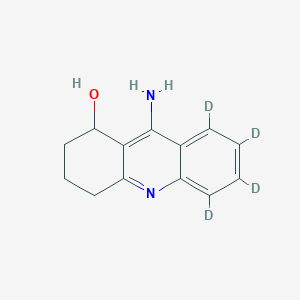
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)
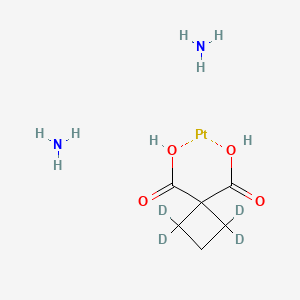
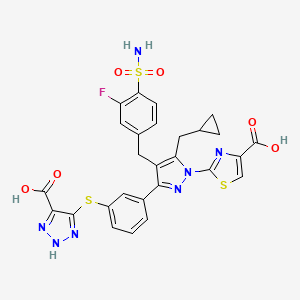
![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)

